N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]METHANESULFONAMIDE
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]METHANESULFONAMIDE is a useful research compound. Its molecular formula is C14H13N3O2S and its molecular weight is 287.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antihypertensive Activity : Some derivatives of benzimidazole, specifically designed for potent antihypertensive effects, have been synthesized and evaluated. These compounds were found to exhibit significant antihypertensive activity, suggesting their potential in treating hypertension (Manik Sharma, D. Kohli, & Smita Sharma, 2010).
Vasorelaxant Properties : Certain 2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated relaxant activity on isolated rat aortic rings, indicating their potential as vasorelaxants. Specifically, derivatives with nitro substituents showed potent activity, suggesting a path for developing new treatments against hypertensive diseases (S. Estrada-Soto et al., 2006).
Antioxidant Activity : Research has highlighted the antioxidant capabilities of benzimidazole derivatives, including 2-methyl benzimidazole. These compounds exhibit potential in combating oxidative stress-related conditions (S. Saini et al., 2016).
Antimicrobial and Antifungal Activity : Novel 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles have been synthesized and shown moderate activity against certain bacterial and fungal strains, indicating their potential in antimicrobial therapy (M. Alp, Ali Hakan Göker, & N. Altanlar, 2014).
Chemical Synthesis and Evaluation
Microwave-Assisted Synthesis : Innovative methods like microwave-assisted synthesis have been applied to create benzimidazole derivatives efficiently. These compounds were evaluated for their antioxidant and antimicrobial activities, showcasing the versatility of benzimidazole in drug discovery (Asmaâ Sameut et al., 2020).
Anticancer Activity : Studies have also explored the anticancer properties of benzimidazole derivatives, finding that certain compounds exhibit significant cytotoxicity against lung cancer cell lines. This research opens avenues for benzimidazole compounds in oncology (L. Yurttaş et al., 2020).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block certain receptors or inhibit specific enzymes, leading to their therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, they can influence pathways related to inflammation, tumor growth, diabetes, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and more . These activities suggest that the compound can have various molecular and cellular effects depending on its specific targets and mode of action.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)methanesulfonamide are largely derived from its imidazole core. Imidazole has been known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)methanesulfonamide with enzymes and proteins have not been reported yet.
Cellular Effects
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Imidazole derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-7-3-2-6-10(11)14-15-12-8-4-5-9-13(12)16-14/h2-9,17H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWONWUVHNNGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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